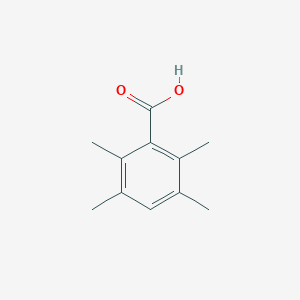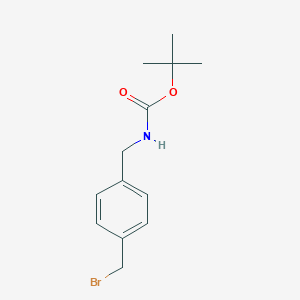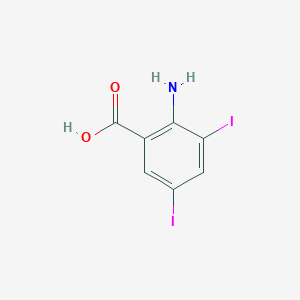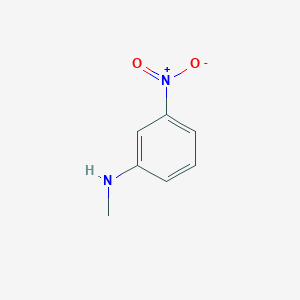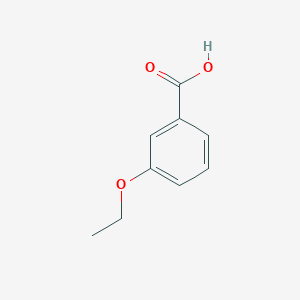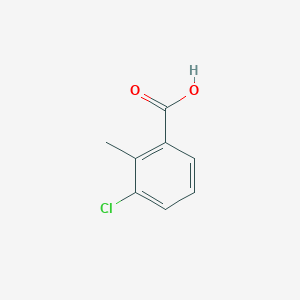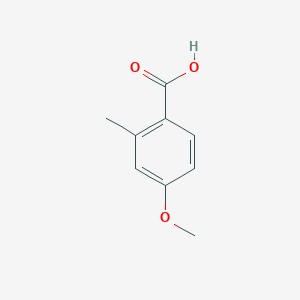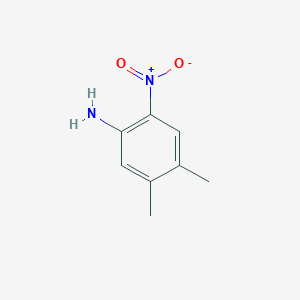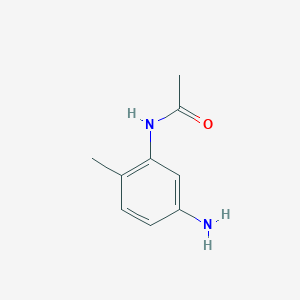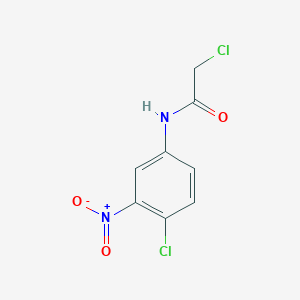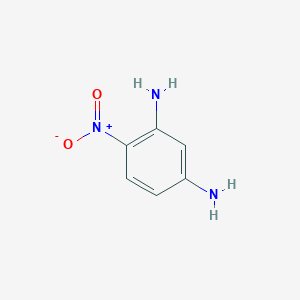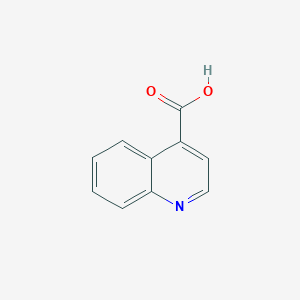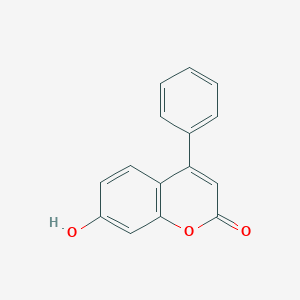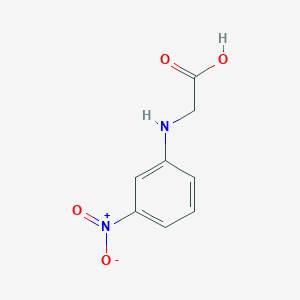![molecular formula C8H8N2O4S2 B181825 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 55970-51-9](/img/structure/B181825.png)
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as TZD and has been extensively studied for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of TZD is not fully understood. It is believed that TZD works by activating peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. TZD has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
TZD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease insulin resistance, and improve glucose uptake. TZD has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, TZD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of TZD is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an attractive compound for use in laboratory experiments. However, one limitation of TZD is that it is not very stable and can degrade over time. This can make it difficult to work with in a laboratory setting.
Future Directions
There are a number of potential future directions for research involving TZD. One area of research is the development of new drugs based on TZD for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TZD. Additionally, there is potential for research into the use of TZD as a neuroprotective agent for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of TZD involves the reaction of 2,4-thiazolidinedione with cysteine in the presence of a base. This reaction leads to the formation of 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione. This process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
TZD has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. TZD has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. TZD has also been studied for its potential use as a neuroprotective agent.
properties
CAS RN |
55970-51-9 |
|---|---|
Product Name |
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
Molecular Formula |
C8H8N2O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O4S2/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2 |
InChI Key |
NJVRDLFBTCXKDH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



